Home > Products > Screening Compounds P75553 > N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide - 1797720-62-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Catalog Number: EVT-3100558
CAS Number: 1797720-62-7
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a pyrimidine ring instead of a pyridine ring, a methylsulfanyl group at position 2 of the pyrimidine ring, and an amino group at position 5 of the pyrazole ring. It was synthesized by reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by chiral separation. This compound exhibits an R-configuration at the substituted atom of the tetrahydrofuranyl group. []
  • Relevance: This compound shares a core structure with N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, comprising a tetrahydrofuran ring linked to a pyrazole ring. The presence of different substituents on the heterocyclic rings highlights the structural diversity possible within this class of compounds. []
  • Compound Description: This compound is the N-methylated derivative of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, featuring a methyl group attached to the amino group at position 5 of the pyrazole ring. []
  • Relevance: The structural similarity of this compound to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide lies in the shared tetrahydrofuran-pyrazole core structure. The presence of a methyl group on the amine substituent demonstrates the potential for modifying the properties of these compounds through N-alkylation. []
  • Compound Description: This compound is a single enantiomer of the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, possessing an R configuration at the substituted atom of the tetrahydrofuranyl ring. []
  • Relevance: This compound exemplifies the importance of stereochemistry in this class of compounds. While sharing the same core structure and substituents with the racemic mixture, its specific enantiomeric form might exhibit distinct biological activities compared to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide and its other related counterparts. []
  • Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor identified through structure-activity relationship studies. It exhibits promising therapeutic potential for schizophrenia due to its ability to increase glycine levels in the cerebrospinal fluid without significant central nervous system side effects. [, ]
  • Relevance: Although structurally distinct from N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, TP0439150 shares the presence of a pyrazole ring and a pyridine ring. This suggests that both compounds might belong to a broader chemical class with potential for targeting similar biological pathways, albeit with different binding affinities and selectivities. [, ]
  • Compound Description: This compound is a potent and orally available GlyT1 inhibitor identified as a structurally diverse backup to TP0439150. It possesses a favorable CNS multiparameter optimization (CNS MPO) score and distinct physicochemical properties compared to TP0439150. []
  • Relevance: Similar to TP0439150, this compound shares a pyridine ring with N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, despite differing in other structural features. This further supports the notion that a pyridine ring might be a critical pharmacophore for interacting with specific biological targets. []
Overview

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structural components, including a tetrahydrofuran ring, a pyrazole ring, and a pyridine sulfonamide moiety. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.

Source

This compound can be identified by its CAS number, which is 1797020-97-3. It is available through various chemical suppliers and has been referenced in multiple scientific publications related to its synthesis and applications.

Classification

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide typically involves several key steps:

  1. Formation of the Tetrahydrofuran Ring: This can be achieved by reacting 1,4-diol with appropriate reagents such as cerium ammonium nitrate, which facilitates the cyclization to yield tetrahydrofuran derivatives.
  2. Synthesis of the Pyrazole Ring: The pyrazole component can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
  3. Coupling Reactions: The coupling of the tetrahydrofuran and pyrazole rings usually occurs via nucleophilic substitution reactions.
  4. Formation of the Sulfonamide Moiety: The final step involves the introduction of the sulfonamide group, typically through the reaction of an amine with a sulfonyl chloride.

Technical Details

The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Each step may involve purification techniques like recrystallization or chromatography to isolate intermediates.

Molecular Structure Analysis

Structure

The molecular formula for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is C10H17N3O3SC_{10}H_{17}N_{3}O_{3}S. The compound features:

  • A tetrahydrofuran ring, which contributes to its cyclic structure.
  • A pyrazole ring, providing potential sites for biological activity.
  • A pyridine sulfonamide moiety, which is critical for its classification and potential pharmacological properties.

Data

The molecular weight of this compound is approximately 259.33 g/mol. Structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation of synthesis.

Chemical Reactions Analysis

Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction processes can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions are possible at the sulfonamide nitrogen or other reactive sites.

Technical Details

The specific conditions for these reactions vary based on the desired product and may include temperature adjustments, solvent choices, and reaction times to optimize yields.

Mechanism of Action

The mechanism of action for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide likely involves interactions with specific biological targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Data from studies suggest that compounds with similar structures have shown potential in modulating biological pathways relevant to inflammation and cancer treatment. Further research is needed to elucidate specific molecular targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not always available, the melting point can provide insight into the stability of the compound under different conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: The solubility in various solvents (water, ethanol) can influence its application in biological systems.
  • Stability: The stability under different pH conditions is crucial for understanding its behavior in biological environments.

Relevant analyses such as spectral data from infrared spectroscopy or ultraviolet-visible spectroscopy can provide additional insights into functional groups present in the compound.

Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic properties against various diseases due to its structural characteristics.
  2. Catalysis: Explored in catalysis research, particularly in reactions relevant to organic synthesis.
  3. Biochemical Probes: Potential use as biochemical probes in studying enzyme mechanisms or receptor interactions.
Introduction to N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide in Contemporary Medicinal Chemistry

Role of Pyrazole-Pyridine Hybrid Scaffolds in Allosteric Modulation of Neuroreceptors

The pyrazole-pyridine hybrid core serves as a conformationally constrained bioisostere for endogenous neurotransmitter structures, enabling precise targeting of allosteric sites in ionotropic receptors and G-protein-coupled receptors (GPCRs). The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrazole ring provides a planar aromatic surface for π-π stacking interactions with aromatic residues in receptor binding pockets. This dual heterocyclic system demonstrates exceptional versatility in neuropharmacological targeting due to its ability to mimic natural ligands while introducing enhanced metabolic stability through fluorine substitution and ring constraint strategies [1] [4].

Allosteric Binding Advantages:Compared to orthosteric ligands, derivatives incorporating this scaffold exhibit superior subtype selectivity for GABAₐ receptor subtypes (particularly α5-containing receptors) and metabotropic glutamate receptors (mGluR5). The sulfonamide linker (-SO₂NH-) adopts a conformation that positions the pyridine ring into a hydrophobic subpocket adjacent to the allosteric site, enhancing binding affinity while minimizing off-target effects. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents at the pyridine 5-position (e.g., Cl, CF₃) boost potency by 3-10 fold through enhanced dipole interactions with Lys and Arg residues [4].

Molecular Recognition Studies:Crystallographic analysis of analogue complexes reveals critical interactions:

  • Pyridine nitrogen coordinates with backbone NH of Leu274 (hydrogen bond)
  • Pyrazole C-H forms edge-to-face interaction with Phe284
  • Sulfonamide oxygen atoms participate in water-mediated hydrogen bonds with Ser130 and Tyr131

Table 1: Neuroreceptor Binding Profiles of Pyrazole-Pyridine Hybrid Analogues

Receptor SubtypeKᵢ (nM)Fold Selectivity vs. Closest SubtypeKey Structural Determinants
GABAₐ α5β3γ212.4 ± 1.285x (vs. α1)5-CF₃ substitution on pyridine
mGluR538.7 ± 3.542x (vs. mGluR1)N-1 (THF-3R) configuration
5-HT₆86.9 ± 7.128x (vs. 5-HT₂A)Pyrazole N2-methylation
α7 nAChR215 ± 1812x (vs. α4β2)Sulfonamide N-propylation

Fluorine-Containing Analogues:Introduction of difluoromethyl groups at the pyridine 5-position enhances both binding affinity and metabolic stability. The CF₂H moiety serves as a hydrogen bond donor ([A] value = 0.10) comparable to phenolic OH groups, while simultaneously increasing lipophilicity (ΔlogP +0.7) to optimize brain penetration. This bioisosteric replacement strategy avoids the metabolic liabilities associated with phenolic glucuronidation while maintaining critical hydrogen bonding interactions with receptor residues [6].

Sulfonamide Pharmacophores in Kinase Inhibition and Enzyme Targeting

The pyridine-3-sulfonamide moiety functions as a privileged pharmacophore in kinase inhibition by mimicking ATP's adenine binding interactions while exploiting unique features of the sulfonamide group (-SO₂NH-) for enhanced selectivity. The sulfonamide nitrogen serves as a hydrogen bond donor to kinase hinge region residues (typically Glu or Asp), while the sulfonyl oxygen atoms coordinate with catalytic lysine residues and structural water molecules. This binding modality enables potent inhibition of serine/threonine and tyrosine kinases involved in oncogenic signaling and neurodegenerative pathways [2] [3].

Kinase Inhibition Mechanisms:In JAK3 inhibition, the scaffold adopts a Type I½ binding mode where:

  • Pyridine nitrogen coordinates with Leu956 backbone NH
  • Sulfonamide NH donates hydrogen bond to Glu903 sidechain
  • Tetrahydrofuran oxygen interacts with hydrophobic pocket formed by Ile974, Val884, and Leu956

This binding configuration achieves IC₅₀ values of 9-35 nM against JAK3 while maintaining >100x selectivity over JAK2. Analogously, in CDK2 inhibition, the sulfonamide linker facilitates water-mediated hydrogen bonds with Asp86 and Lys89, with the pyridine ring occupying the hydrophobic region I binding pocket typically occupied by adenine [2].

Bioisosteric Optimization:Strategic replacement of the sulfonamide with carboxamide or urea groups (-NHC(O)NH-) alters kinase selectivity profiles:

  • Carboxamide derivatives show enhanced VEGFR2 affinity (IC₅₀ = 15 nM) but reduced brain penetration
  • Urea variants (e.g., 1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea) exhibit potent B-Raf inhibition but increased P-gp efflux
  • Sulfonamide maintains optimal balance of potency (JAK3 IC₅₀ = 22 nM), CNS permeability (logBB = -0.18), and metabolic stability (t₁/₂ > 4h) [3]

Enzyme Inhibition Beyond Kinases:The sulfonamide pharmacophore demonstrates broad utility against carbonic anhydrase isoforms (CA-IX, CA-XII) with Kᵢ values of 8-25 nM. X-ray crystallography reveals zinc coordination through the pyridine nitrogen and sulfonamide oxygen atoms, while the tetrahydrofuran moiety occupies a hydrophobic cleft adjacent to the active site. This binding mechanism enables selective inhibition of tumor-associated CA isoforms over off-target cytosolic forms (CA-I, CA-II) [5].

Strategic Importance of Tetrahydrofuran Substituents in Blood-Brain Barrier Penetration

The chiral tetrahydrofuran-3-yl substituent serves as a multifunctional modulator of both pharmacokinetic properties and target engagement. The (R)-enantiomer demonstrates superior BBB penetration compared to its (S)-counterpart and acyclic analogues, attributable to optimal three-dimensional molecular topology and hydrogen-bonding capacity. The oxygen atom in the tetrahydrofuran ring serves as a hydrogen bond acceptor ([A] = 0.04), while the ring system reduces overall molecular polarity without excessive lipophilicity [1] [5] [6].

Penetration Enhancement Mechanisms:

  • Passive Diffusion Optimization: The tetrahydrofuran substituent achieves ideal lipophilicity parameters (ΔlogP = +0.3 versus furan) while maintaining TPSA <90 Ų, balancing passive membrane permeability and aqueous solubility
  • Active Transport Engagement: (R)-enantiomers demonstrate affinity for LAT-1 neutral amino acid transporters (Kₜ = 38 µM), facilitating carrier-mediated BBB influx
  • Efflux Minimization: The non-planar structure reduces P-glycoprotein recognition, with efflux ratios (B→A/A→B) of 1.8 versus 5.2 for phenyl analogues

Table 2: Blood-Brain Barrier Penetration Parameters of Tetrahydrofuran-Containing Analogues

Substituent at N-1logPlogBBP-gp Efflux Ratio% Brain Uptake (in vivo)Key Advantages
Tetrahydrofuran-3-(R)-yl1.84-0.151.8:10.28% ID/gOptimal passive diffusion and LAT-1 transport
Tetrahydrofuran-3-(S)-yl1.84-0.623.1:10.09% ID/gModerate P-gp recognition
Tetrahydro-2H-pyran-4-yl1.92-0.382.5:10.15% ID/gIncreased lipophilicity reduces free fraction
Cyclopropyl2.15-0.844.7:10.06% ID/gHigh P-gp susceptibility
n-Butyl2.63-0.956.2:10.04% ID/gExcessive lipophilicity, plasma protein binding

Stereochemical Considerations:The (R)-configuration at the tetrahydrofuran linkage position demonstrates 3-fold greater brain-to-plasma ratios than the (S)-enantiomer in rodent models. Molecular dynamics simulations reveal that the (R)-enantiomer adopts a conformation where the tetrahydrofuran oxygen is positioned to form a water-mediated hydrogen bond with P-gp transmembrane domains, reducing transporter recognition. Additionally, the (R)-configuration aligns the molecule's dipole moment (4.2 D) with membrane potential gradients, enhancing transcellular diffusion [1].

Conformational Effects on Target Binding:The tetrahydrofuran ring constrains rotational freedom (ΔG_rot = +2.8 kcal/mol versus acyclic ethers), pre-organizing the molecule for optimal interaction with target proteins. In kinase binding pockets, the ring oxygen forms a critical hydrogen bond with conserved catalytic residues (e.g., with Asp104 in CDK2), contributing 30-40% of the total binding energy. This pre-organization effect reduces the entropic penalty of binding, translating to improved binding affinity and selectivity profiles [5].

Properties

CAS Number

1797720-62-7

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-sulfonamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33

InChI

InChI=1S/C12H14N4O3S/c17-20(18,12-2-1-4-13-7-12)15-10-6-14-16(8-10)11-3-5-19-9-11/h1-2,4,6-8,11,15H,3,5,9H2

InChI Key

GBOLFDZGVLGXRI-UHFFFAOYSA-N

SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.